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Compound of Interest

Compound Name: 1,2-Diphenylacenaphthylene

Cat. No.: B15486233

This technical guide provides a detailed overview of the crystal structure of 1,2-
dibenzoylacenaphthylene (C2sH1602), intended for researchers, scientists, and professionals in
drug development. The document outlines the experimental methodologies, presents key
crystallographic data in a structured format, and visualizes the experimental workflow.

Experimental Protocols

The methodologies employed in the synthesis, crystallization, and X-ray diffraction analysis of
1,2-dibenzoylacenaphthylene are detailed below.

Synthesis and Crystallization

The synthesis of 1,2-dibenzoylacenaphthylene was performed according to previously
established methods. Single crystals suitable for X-ray diffraction analysis were obtained.

X-ray Data Collection and Structure Refinement

A suitable single crystal with dimensions 0.69 mm x 0.65 mm x 0.41 mm was selected for X-ray
diffraction analysis. The data was collected at a temperature of 173 K using a Bruker PHOTON-
100 CMOS diffractometer with Mo Ka radiation (A = 0.71073 A). A numerical absorption
correction was applied using SADABS2014/5.

The crystal structure was solved and refined using SHELXL. All hydrogen atom parameters
were refined. The final refinement statistics indicate a high-quality structure determination.
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Data Presentation

The quantitative data from the crystal structure analysis of 1,2-dibenzoylacenaphthylene are

summarized in the following tables.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value
Empirical Formula C26H1602
Formula Weight 360.39
Temperature 173K
Wavelength 0.71073 A
Crystal System Triclinic
Space Group P-1

Unit Cell Dimensions

a 9.4578 (4) A
b 10.2665 (5) A
C 10.9183 (4) A
a 71.448 (2)°

B 66.494 (2)°

y 84.269 (2)°
Volume 921.21 (7) As
Z 2

Data Collection

Diffractometer

Bruker PHOTON-100 CMOS

Reflections Collected 4661

Refinement

R[F? > 20(F?)] 0.044

WR(F2) 0.119

Goodness-of-fit (S) 1.05

Parameters 317
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Ap_max_ 0.29eA-3

Ap_min_ -0.23e A3

Table 2: Key Molecular Geometry Parameters

Parameter Value

Angle between acenaphthylene and benzoyl

62.6 (1)°
group 1
Angle between acenaphthylene and benzoyl

57.8 (1)°
group 2
Interplanar distance between stacked

337 (A

acenaphthylene groups

Molecular and Crystal Packing

The 1,2-dibenzoylacenaphthylene molecule crystallizes with two molecules in the asymmetric
unit. The acenaphthylene core is planar, and the two benzoyl groups are oriented on the same
side of this plane.[1] This ‘pseudo-cis' conformation is likely due to steric hindrance, which
restricts the rotation of the benzoyl groups.[1]

In the crystal lattice, neighboring acenaphthylene groups are related by a center of symmetry
and are stacked with an interplanar distance of 3.37 (1) A, indicating significant Tt-Tt stacking
interactions that contribute to the stability of the crystal packing.[1] There are no strong
intermolecular hydrogen bonds observed in the structure.[1]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the crystal structure analysis of 1,2-
dibenzoylacenaphthylene.
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Workflow for crystal structure analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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